molecular formula C9H14O4 B6604641 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid CAS No. 2229535-38-8

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid

Cat. No.: B6604641
CAS No.: 2229535-38-8
M. Wt: 186.20 g/mol
InChI Key: KIAOVOKHICIUTD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid is a cyclohexane derivative featuring a ketone group at position 4, a carboxylic acid group at position 1, and a methoxymethyl (-CH₂-OCH₃) substituent at position 1. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol. The methoxymethyl group distinguishes it from aryl-substituted analogs, introducing flexibility and enhanced polarity due to the ether oxygen. This compound is marketed as a research chemical by CymitQuimica, though detailed physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .

Properties

IUPAC Name

1-(methoxymethyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-6-9(8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOVOKHICIUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC(=O)CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)cyclohexanone. This intermediate can then be oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1-(methoxymethyl)-4-oxocyclohexanecarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(methoxymethyl)-4-oxocyclohexanecarboxylic acid with key analogs, focusing on structural features, molecular properties, and applications.

Table 1: Comparative Analysis of 4-Oxocyclohexanecarboxylic Acid Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Hazards References
This compound C₉H₁₄O₄ Methoxymethyl 186.21 Research use; polar, flexible substituent Not specified
1-(4-Methoxyphenyl)-4-oxocyclohexanecarboxylic Acid C₁₄H₁₆O₄ 4-Methoxyphenyl 248.27 Solid, 99.78% purity (HPLC); synthetic intermediate None reported
1-(2-Methylphenyl)-4-oxocyclohexanecarboxylic acid C₁₄H₁₆O₃ 2-Methylphenyl 244.28 Discontinued research chemical; steric hindrance Discontinued product
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid C₁₅H₁₈O₅ 3,4-Dimethoxyphenyl 278.30 Laboratory use; enhanced electron donation H302, H315, H319, H335
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid C₁₃H₁₃FO₃ 4-Fluorophenyl 236.24 Biochemical reagent; electron-withdrawing effect None reported
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate C₁₅H₁₈O₄ 4-Methoxyphenyl, methyl ester 262.30 Ester derivative; lower acidity than carboxylic acids None reported
4-Oxocyclohexanecarboxylic acid (base compound) C₇H₁₀O₃ None 142.15 m.p. 65–71°C; precursor for Indomethacin analogs Xi, Xn; R22, R41; S26, S39

Key Structural and Functional Insights

Its flexibility may reduce crystallinity, though data are lacking . Aryl substituents:

  • Electron-withdrawing groups (e.g., 4-fluoro, 2,4-dichloro): Enhance electrophilicity of the ketone, favoring nucleophilic attacks .
    • Ester derivatives : Reduced hydrogen-bonding capacity compared to carboxylic acids, lowering melting points and altering reactivity in acyl substitution reactions .

Physicochemical Properties

  • The base compound, 4-oxocyclohexanecarboxylic acid, has a melting point of 65–71°C and a boiling point of 210°C at 25 Torr . Substituents like methoxymethyl or aryl groups likely depress melting points due to increased steric bulk or reduced symmetry.

Applications

  • Pharmaceutical intermediates : The base compound is used to synthesize Indomethacin analogs for prostate cancer treatment .
  • Research chemicals : Most derivatives, including the target compound, are marketed for laboratory use, highlighting their roles in organic synthesis and drug discovery .

Hazards

  • 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid is classified for acute oral toxicity (H302) and skin/eye irritation (H315, H319), necessitating careful handling .

Biological Activity

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by its unique structural features, including a methoxymethyl group, a ketone, and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The compound's IUPAC name is 1-(methoxymethyl)-4-oxocyclohexane-1-carboxylic acid, with a molecular formula of C9H14O4. It possesses significant functional groups that enable diverse chemical reactions, such as oxidation, reduction, and substitution. The presence of both ketone and carboxylic acid groups allows for interaction with biological molecules, influencing enzyme activity and cellular pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound's functional groups facilitate:

  • Hydrogen Bonding : Enhancing interactions with enzymes and receptors.
  • Electrostatic Interactions : Affecting binding affinity to biological targets.
  • Covalent Bonding : Potentially modifying enzyme activity through irreversible inhibition or activation.

These interactions can modulate metabolic pathways and influence cellular signaling processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, potentially due to its structural similarity to known antimicrobial agents.
  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, influencing their activity and stability.
  • Potential Therapeutic Applications : Investigations into its role as a pharmaceutical intermediate highlight potential uses in drug development for conditions such as infections or metabolic disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Enzyme Inhibition :
    • A study examined the inhibition of alcohol dehydrogenase by structurally similar compounds. It was suggested that this compound could exhibit similar inhibitory effects due to its functional groups .
  • Antimicrobial Activity Assessment :
    • Research involving derivatives of cyclohexanecarboxylic acids indicated promising antimicrobial properties against Gram-positive bacteria. The presence of the methoxymethyl group may enhance this activity .
  • Pharmacological Profiling :
    • A pharmacokinetic study predicted favorable properties for drug-like behavior, including absorption and distribution characteristics that could be beneficial in therapeutic contexts .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameFunctional GroupsNotable Activities
1-(Methoxymethyl)-4-hydroxycyclohexanecarboxylic acidHydroxyl and carboxyl groupsAntioxidant properties
1-(Methoxymethyl)-4-aminocyclohexanecarboxylic acidAmino and carboxyl groupsPotential neuroprotective effects
1-(Methoxymethyl)-4-chlorocyclohexanecarboxylic acidChlorine substituentEnhanced antibacterial activity

This table illustrates how variations in functional groups can lead to different biological activities, highlighting the potential versatility of this compound in medicinal chemistry.

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